6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole
Description
Chemical Identity and Nomenclature of 6-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Indazole
The compound This compound (CAS: 885698-71-5) is characterized by a bicyclic indazole core substituted with a fluorine atom at position 6 and a pinacol boronate ester at position 4. Its molecular formula is $$ \text{C}{13}\text{H}{16}\text{BFN}2\text{O}2 $$, with a molecular weight of 262.09 g/mol. The IUPAC name derives from the parent indazole structure, where the numbering prioritizes the nitrogen atoms in the bicyclic system.
Structural Features:
- Indazole core : A fused bicyclic system comprising a benzene ring and a pyrazole ring.
- Fluorine substituent : Located at position 6, contributing to electronic modulation and steric effects.
- Pinacol boronate ester : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 4, enabling Suzuki-Miyaura cross-coupling reactions.
Historical Development of Indazole Boronic Esters
The synthesis of indazole boronic esters emerged in the early 2000s alongside advances in cross-coupling methodologies. A pivotal study by Crestey et al. (2007) demonstrated the efficient preparation of protected indazolylboronic esters via palladium-catalyzed borylation of haloindazoles using bis(pinacolato)diboron. This method optimized solvent systems, reaction temperatures, and halogen substituents, achieving yields up to 98%. Subsequent innovations, such as iridium-catalyzed directed borylation, enabled regioselective functionalization of indazole derivatives. For example, late-stage borylation of tricyclic indazole precursors facilitated access to fluorinated analogs through Balz–Schiemann reactions. The compound’s utility in drug discovery became evident in the 2020s, particularly in developing estrogen receptor alpha (ERα) degraders for breast cancer therapy.
Significance in Heterocyclic Chemistry Research
Indazole boronic esters occupy a unique niche in heterocyclic chemistry due to their dual functionality:
- Cross-Coupling Reactivity : The boronate group participates in Suzuki-Miyaura reactions, enabling the construction of biaryl systems. For instance, derivatives of this compound have been coupled with aryl halides to generate libraries of indazole-containing molecules.
- Electronic Modulation : The fluorine atom at position 6 enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution reactions.
- Biological Relevance : Indazole scaffolds are prevalent in kinase inhibitors (e.g., pazopanib) and SERDs (selective estrogen receptor degraders). Fluorination improves metabolic stability and target binding affinity, as demonstrated in ERα degraders achieving sub-nanomolar potency.
Structural Classification within Organoboron Compounds
This compound belongs to the boronic ester subclass of organoboron compounds, characterized by the general formula $$ \text{RB(OR)}_2 $$. Key structural classifications include:
- Dioxaborolane Ring : The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a cyclic boronate that enhances stability and solubility.
- Fluorinated Indazole Core : Classified as a nitrogen-containing bicyclic heterocycle with a fluorine substituent, distinguishing it from non-fluorinated analogs like 1H-indazole-4-boronic acid.
Properties
IUPAC Name |
6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)10-5-8(15)6-11-9(10)7-16-17-11/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZMRGFPBXSAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693101 | |
| Record name | 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885698-71-5 | |
| Record name | 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885698-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 955978-85-5
- Molecular Formula : C14H17BFN2O2
- Molecular Weight : 261.10 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways.
Inhibitory Activity Against Kinases
Research indicates that compounds similar to this compound exhibit potent inhibitory activity against key kinases such as GSK-3β and IKK-β. For instance:
- GSK-3β Inhibition : Compounds in this class have shown IC50 values as low as 8 nM for GSK-3β inhibition .
- IKK-β Inhibition : Similar compounds demonstrated significant inhibition against IKK-β with IC50 values ranging from 10 to 50 nM .
Study on Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of related compounds in BV-2 microglial cells. The results indicated a significant reduction in pro-inflammatory cytokines (NO and IL-6) at concentrations as low as 1 µM. This suggests that the compound may have therapeutic potential in neuroinflammatory conditions .
Cytotoxicity Assessment
In assessing cytotoxicity across various cell lines (HT-22 and BV-2), it was observed that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM. This highlights the compound's potential safety profile while maintaining efficacy against target kinases .
Data Tables
| Biological Activity | IC50 Value (nM) | Cell Line | Effect |
|---|---|---|---|
| GSK-3β Inhibition | 8 | Mouse Neuronal Cells | Significant inhibition |
| IKK-β Inhibition | 10 - 50 | Mouse Microglial Cells | Significant inhibition |
| Cytotoxicity | >10 | HT-22/BV-2 | No significant decrease |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indazole
- Key Difference : Chlorine replaces fluorine at position 5.
- Molecular Weight : 278.54 g/mol (vs. 262.09 for the fluoro analog) due to chlorine’s higher atomic mass .
- Reactivity : The electron-withdrawing nature of chlorine may reduce the boronate’s reactivity in cross-couplings compared to fluorine. However, chlorine’s larger size could introduce steric hindrance, affecting coupling efficiency.
- Applications : Used in similar Suzuki reactions but may yield products with distinct electronic properties.
7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indazole
Substituent Variations at Other Positions
1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indazole
- Key Difference : Methyl groups at positions 1 and 3.
- Molecular Weight : 272.15 g/mol, higher due to methyl substitution .
- The electron-donating nature of methyl may also modulate the boronate’s reactivity.
7-Methyl- and 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indazole
Reactivity in Suzuki-Miyaura Cross-Couplings
- 6-Fluoro Derivative : Fluorine’s electronegativity enhances the electron-deficient nature of the aryl ring, accelerating oxidative addition with palladium catalysts . This makes it preferable for synthesizing fluorinated biaryls, which are common in kinase inhibitors .
- Chloro vs. Fluoro Analogs : Chloro derivatives (e.g., 6-chloro analog) may require harsher reaction conditions (e.g., higher temperatures or stronger bases) due to reduced reactivity .
- Methyl-Substituted Analogs : Increased steric hindrance from methyl groups (e.g., 1,3-dimethyl analog) can lower coupling efficiency, necessitating optimized catalytic systems .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6-Fluoro-4-(dioxaborolan-2-yl)-1H-indazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. Key steps include:
- Borylation : Introduce the dioxaborolane group at the 4-position of the indazole core using palladium catalysts (e.g., Pd(dppf)Cl₂) and pinacolborane under inert conditions.
- Fluorination : Position the fluorine substituent at the 6-position via electrophilic fluorination or halogen exchange.
- Purification : Use column chromatography with silica gel and confirm purity via HPLC or NMR.
For detailed catalytic conditions and ligand selection, refer to Miyaura & Suzuki’s foundational work on organoboron cross-couplings .
Advanced: How can researchers optimize Suzuki-Miyaura coupling efficiency while minimizing boronic ester decomposition?
Deboronation and side reactions are common challenges. Optimization strategies include:
- Moisture Control : Conduct reactions under anhydrous conditions (e.g., Schlenk line) with rigorously dried solvents.
- Ligand Selection : Bulky ligands like SPhos or XPhos stabilize the palladium center, reducing undesired protodeboronation.
- Temperature Modulation : Lower reaction temperatures (e.g., 50–60°C) and shorter reaction times to preserve the boronic ester.
- Real-Time Monitoring : Use TLC and ¹⁹F/¹¹B NMR to track reaction progress and identify intermediates .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
- Multinuclear NMR :
- ¹H/¹³C NMR for indazole core and substituents.
- ¹⁹F NMR (δ ~ -110 to -120 ppm) confirms fluorine placement.
- ¹¹B NMR (δ ~ 30 ppm, broad) verifies boronic ester integrity.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) to confirm molecular formula (C₁₅H₁₇BFN₂O₂, [M+H]+ = 289.1424).
- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL or OLEX2 for refinement .
Advanced: How can conflicting crystallographic data (e.g., boron disorder) be resolved during structural analysis?
- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered boron-oxygen moieties.
- Twinned Data Handling : In OLEX2, apply TwinRotMat or HKLF5 format for data integration.
- Validation Tools : Check R1/wR2 residuals and ADDSYM alerts to avoid overfitting. Cross-validate with DFT-optimized geometries if necessary .
Basic: What are the primary applications of this compound in materials science?
- Polymer Synthesis : Acts as a monomer in Suzuki polycondensation to create conjugated polymers for OLEDs or organic electronics (e.g., coupling with dibromoarenes).
- Boron-Neutron Capture Therapy (BNCT) : Investigated as a boron delivery agent due to its high boron content and stability .
Advanced: How can researchers address challenges in quantifying trace boron content or hydrolysis products?
- ¹¹B NMR Quantification : Use external standards (e.g., B(OH)₃) and relaxation agents (Cr(acac)₃) for accurate integration.
- ICP-MS : Detect sub-ppm boron levels with isotopic calibration (¹⁰B/¹¹B).
- Stability Studies : Monitor hydrolysis kinetics in D₂O/H₂O mixtures via ¹¹B NMR to assess shelf-life under varying pH .
Basic: What storage and handling protocols are recommended for this compound?
- Storage : Under argon or nitrogen at 2–8°C to prevent boronic ester hydrolysis.
- Solvent Compatibility : Use freshly distilled THF or DCM for reactions; avoid protic solvents (e.g., MeOH, H₂O).
- Handling : Conduct manipulations in a glovebox or with strict inert-gas Schlenk techniques .
Advanced: How to design structure-activity relationship (SAR) studies for indazole-boronic ester derivatives in drug discovery?
- Core Modifications : Introduce substituents at N1 (e.g., methyl, acetyl) to modulate solubility and target binding.
- Boronic Ester Bioisosteres : Replace dioxaborolane with trifluoroborate or MIDA boronate to improve metabolic stability.
- In Vitro Assays : Screen against kinase panels (e.g., VEGFR-2) using fluorescence polarization or TR-FRET, as seen in indazole-based inhibitors .
Basic: What computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for Suzuki coupling steps.
- Molecule Editors (e.g., Avogadro) : Visualize steric hindrance around the boronic ester to predict coupling efficiency.
- Retrosynthetic Software (e.g., Spaya): Generate plausible synthetic routes based on existing organoboron reaction databases .
Advanced: How to analyze and mitigate batch-to-batch variability in synthetic yields?
- DoE (Design of Experiments) : Vary catalyst loading, solvent ratios, and temperature to identify critical factors.
- PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.
- Impurity Profiling : Use LC-MS/MS to trace side products (e.g., deboronated indazole) and adjust purification protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
